molecular formula C25H46O14P2 B3232748 Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate CAS No. 134606-34-1

Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate

Cat. No. B3232748
M. Wt: 632.6 g/mol
InChI Key: UNXRGZHZKHCCJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate (PC) is a chemical compound that has gained significant interest in the scientific community due to its potential use in various biomedical applications. The compound is a phosphonate ester that has been extensively studied for its ability to act as a prodrug, allowing for controlled release of active agents in vivo.

Mechanism Of Action

The mechanism of action of Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate involves the hydrolysis of the phosphonate ester bond, resulting in the release of the active agent. The rate of hydrolysis can be controlled by modifying the structure of Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate, allowing for precise control of drug release. Additionally, Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate has been shown to bind to hydroxyapatite, allowing for targeted drug delivery to bone tissue.

Biochemical And Physiological Effects

Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate has been shown to have low toxicity and good biocompatibility, making it an attractive candidate for biomedical applications. Additionally, Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate has been shown to enhance the bioavailability and efficacy of drugs, leading to improved therapeutic outcomes.

Advantages And Limitations For Lab Experiments

One of the main advantages of Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate is its ability to act as a prodrug, allowing for controlled release of active agents in vivo. Additionally, Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate has been shown to have low toxicity and good biocompatibility, making it a safe option for biomedical applications. However, the synthesis of Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate can be challenging and requires specialized equipment and expertise.

Future Directions

There are numerous future directions for the research and development of Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate. One potential area of research is the optimization of the synthesis method to improve yield and purity. Additionally, the use of Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate in combination with other drugs or imaging agents could lead to improved therapeutic outcomes and diagnostic capabilities. Furthermore, the development of novel Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate derivatives could expand the potential applications of this compound in biomedical research.

Scientific Research Applications

Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate has been extensively studied in various biomedical applications, including drug delivery, bone imaging, and cancer therapy. Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate has been shown to enhance the bioavailability and efficacy of drugs by allowing for controlled release of active agents in vivo. Additionally, Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate has been used as a bone imaging agent due to its ability to bind to hydroxyapatite, the main component of bone. Furthermore, Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate has been investigated as a potential cancer therapy due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

[bis(2,2-dimethylpropanoyloxymethoxy)phosphorylmethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H46O14P2/c1-22(2,3)18(26)32-13-36-40(30,37-14-33-19(27)23(4,5)6)17-41(31,38-15-34-20(28)24(7,8)9)39-16-35-21(29)25(10,11)12/h13-17H2,1-12H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXRGZHZKHCCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCOP(=O)(CP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46O14P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate
Reactant of Route 3
Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate
Reactant of Route 4
Reactant of Route 4
Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate
Reactant of Route 5
Reactant of Route 5
Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate
Reactant of Route 6
Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.